molecular formula C14H27N3O3 B2957791 N1-isopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953137-19-4

N1-isopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2957791
CAS RN: 953137-19-4
M. Wt: 285.388
InChI Key: ODZVESZRMISKDC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15 (5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 263.38 . Other physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Study

The compound's synthesis and structural characteristics have been a significant focus. For instance, studies have synthesized similar compounds and analyzed their crystal and molecular structures using X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods. These studies provide valuable insights into the conformational preferences and molecular interactions of such compounds, laying the groundwork for further applications in material science and pharmaceuticals (Cabezas, Martínez, Gálvez, Arias, Florencio, García-Blanco, 1988); (Cabezas, Martínez, Gálvez, Arias, Florencio, Sanz-Aparicio, 1989).

Chemical and Pharmacological Properties

Explorations into the chemical and pharmacological properties of similar compounds have shown the potential for selective binding and activity at specific receptors, indicating possible applications in drug development for therapeutic purposes. These studies highlight the significance of molecular modifications in enhancing potency and selectivity, which is crucial for developing new therapeutics (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, Perrone, 2005).

Material Science and Polymerization

In material science, the radical polymerization of related compounds has been kinetically investigated, revealing the influence of the hydrophilic character of the polymerization medium on the rate of decomposition of initiators and the course of primary radical termination. This research provides a foundation for the development of new polymers with potential applications ranging from drug delivery systems to novel materials with unique physical properties (Kopeček, Baẑilová, 1973).

Antimicrobial and Antiproliferative Activities

Research into the antimicrobial and antiproliferative activities of compounds structurally related to "N1-isopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide" has demonstrated their potential in addressing microbial resistance and in the treatment of cancer. These studies suggest that the modification of the piperidine ring can lead to compounds with significant biological activities, underscoring the importance of structural analysis and modification in drug discovery (Khan, Mirza, Kumar, Verma, Qazi, 2006).

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the study and development of compounds like “N1-isopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide” have potential future directions in drug development and other applications.

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-11(2)16-14(19)13(18)15-10-12-4-6-17(7-5-12)8-9-20-3/h11-12H,4-10H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZVESZRMISKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1CCN(CC1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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